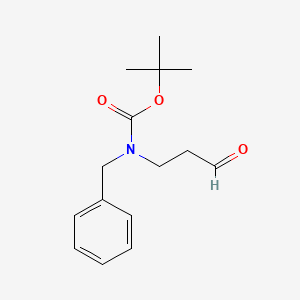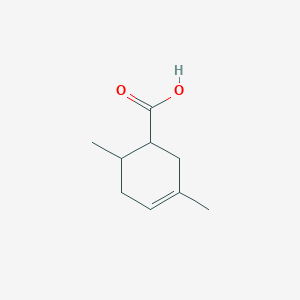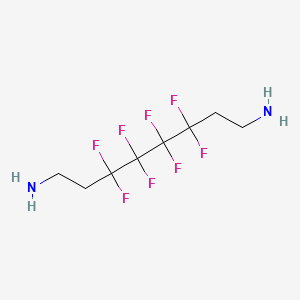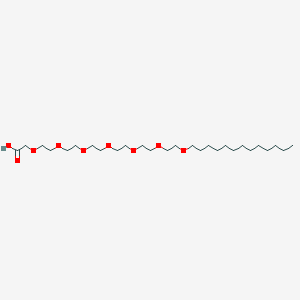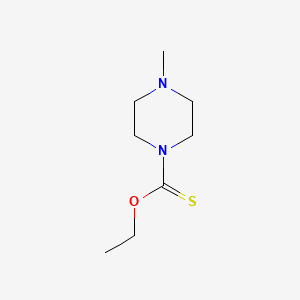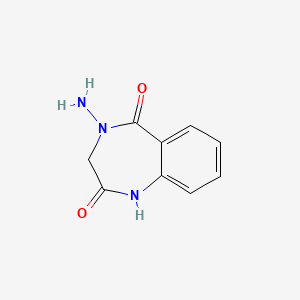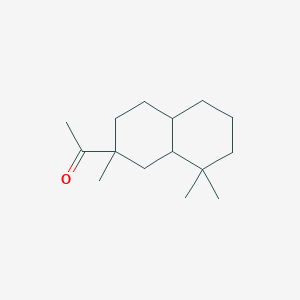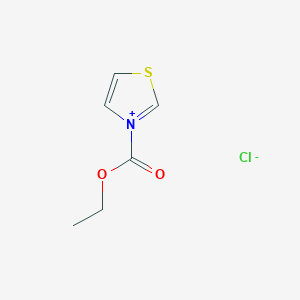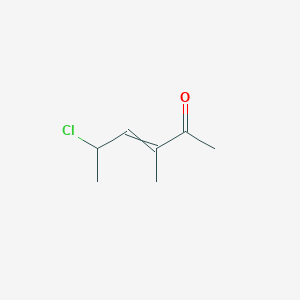
5-Chloro-3-methylhex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methylhex-3-en-2-one: is an organic compound characterized by a chloro substituent at the fifth carbon, a methyl group at the third carbon, and a double bond between the third and fourth carbons in a hexane chain. This compound is a member of the enone family, which are compounds containing both alkene and ketone functional groups. The presence of these functional groups makes this compound a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylhex-3-en-2-one can be achieved through various methods. One common approach involves the chlorination of 3-methylhex-3-en-2-one. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the fifth carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloro-3-methylhex-3-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-3-methylhex-3-en-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules in organic chemistry.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving enones. It may also serve as a starting material for the synthesis of biologically active molecules with potential medicinal properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility allows for the development of a wide range of products.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-methylhex-3-en-2-one involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various adducts. The presence of the chloro group can influence the reactivity and selectivity of these reactions. Molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-Methylhex-3-en-2-one: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
5-Methyl-3-hexen-2-one: Similar structure but with a methyl group instead of a chloro group, affecting its reactivity and applications.
3-Hexen-2-one: Lacks both the chloro and methyl substituents, making it a simpler enone with different reactivity.
Uniqueness: 5-Chloro-3-methylhex-3-en-2-one is unique due to the presence of both a chloro and a methyl group, which influence its chemical behavior and make it a valuable intermediate in organic synthesis. The combination of these substituents allows for selective reactions and the formation of diverse products.
Propriétés
Numéro CAS |
96357-43-6 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
5-chloro-3-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H11ClO/c1-5(7(3)9)4-6(2)8/h4,6H,1-3H3 |
Clé InChI |
FSEDFKFYTRFRER-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C)C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


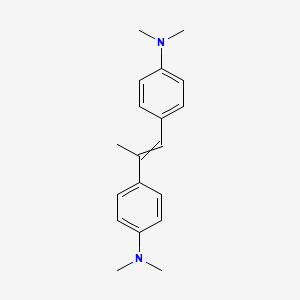
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
